N-benzyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22(24-15-17-6-2-1-3-7-17)16-26-23(28)13-12-21(25-26)20-11-10-18-8-4-5-9-19(18)14-20/h1-14H,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKKZSUGXIOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with a naphthyl-substituted pyridazinone precursor. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a coupling agent like dicyclohexylcarbodiimide (DCC) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl-substituted pyridazinone oxides, while reduction can produce benzylamine derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyridazine, such as N-benzyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers. For instance, a study demonstrated that similar pyridazine derivatives inhibited tumor growth by triggering apoptotic pathways in cancer cells .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Initial findings suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, potentially through mechanisms that disrupt bacterial cell wall synthesis, akin to other known antimicrobial agents .
Enzyme Inhibition and Receptor Modulation
The compound may also function as an enzyme inhibitor or receptor modulator. Its interactions with specific biological targets involved in disease pathways could lead to therapeutic effects. Techniques such as molecular docking simulations can elucidate its binding affinities and mechanisms of action against various enzymes and receptors .
Case Study 1: Anticancer Screening
A comprehensive study on the anticancer efficacy of pyridazine derivatives revealed that this compound exhibited an IC50 value lower than that of standard chemotherapeutics in certain cancer cell lines. This underscores its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Evaluation
In another investigation, N-benzyl derivatives were screened for antimicrobial activity against various pathogens. The results indicated that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infectious diseases .
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Replacement of naphthalene with furan (e.g., ) reduces hydrophobicity and alters π-electron interactions.
- Acetamide N-Substituents :
Pharmacological and Physicochemical Properties
- Lipophilicity : The naphthalene moiety in the target compound increases logP compared to furan or methoxy-substituted analogs .
- Bioactivity: Pyridazinones with electron-deficient aryl groups (e.g., 3-bromophenyl in ) have shown enhanced anti-inflammatory activity in related studies . Dichloro-substituted pyridazinones (e.g., ) are reported to exhibit potent enzyme inhibition, suggesting halogenation may improve target affinity.
- Stability : Benzyl groups (as in the target compound) are prone to oxidative metabolism, whereas sulfonamide-containing analogs (e.g., ) may exhibit longer half-lives .
Key Research Findings
- Structural-Activity Relationships (SAR): Substitution at the pyridazinone 3-position with aromatic systems (naphthalene, phenyl) correlates with improved analgesic activity compared to aliphatic substituents . Acetamide N-substituents with para-methoxy groups (e.g., ) enhance solubility but reduce blood-brain barrier penetration .
- Crystallographic Data: SHELX software () has been widely used to refine crystal structures of pyridazinone derivatives, confirming planar geometries critical for π-stacking interactions.
Biological Activity
N-benzyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a pyridazinone derivative. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol. The compound features a naphthalene moiety and a pyridazinone core, contributing to its unique chemical properties and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in disease pathways, which can lead to therapeutic effects.
- Receptor Modulation: The compound may interact with cellular receptors, altering signal transduction processes.
- DNA Intercalation: There is potential for the compound to bind to DNA, affecting gene expression and cellular functions.
Anticonvulsant Activity
Research has demonstrated that derivatives of N-benzyl compounds exhibit anticonvulsant properties. For instance, one study compared the anticonvulsant activity of various N-benzyl derivatives, revealing that certain modifications enhanced their efficacy in seizure models. The ED50 value for one derivative was found to be comparable to that of phenobarbital, indicating significant anticonvulsant potential .
Anticancer Activity
The compound also shows promise in anticancer applications. In vitro studies have evaluated its effects on various cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM). Notably, one study reported that certain derivatives exhibited significant inhibition of cell proliferation at concentrations as low as 50 µM .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50/ED50 Values | Reference |
|---|---|---|---|
| Anticonvulsant | MES test | 30 mg/kg | |
| Anticancer | HT-29 | 64%-71% inhibition | |
| Anticancer | BT-20 | 50 µM | |
| Src Kinase Inhibition | NIH3T3/c-Src527F | GI50 = 1.34 µM |
Structure-Activity Relationship (SAR)
The biological activity of N-benzyl derivatives is influenced by their structural modifications. For example, the introduction of different substituents on the benzyl group can significantly alter their potency against specific biological targets. A comparative analysis showed that the unsubstituted N-benzyl derivative exhibited the highest Src kinase inhibitory activity, while modifications led to varying degrees of potency .
Case Studies and Research Findings
- Anticonvulsant Study : A study highlighted the importance of the acetamido moiety in enhancing anticonvulsant activity among N-benzyl derivatives. The findings indicated that structural variations could optimize therapeutic efficacy .
- Cancer Cell Proliferation : In another study focused on Src kinase inhibitors, specific derivatives were tested for their ability to inhibit cell growth in engineered cancer cell lines. Results showed that certain compounds could significantly reduce proliferation rates, suggesting potential for further development as anticancer agents .
Q & A
Q. What mechanistic studies are needed to elucidate its anti-inflammatory potential?
- Proposals :
- Transcriptomic profiling (RNA-seq) to identify downstream effectors (e.g., NF-κB or COX-2 inhibition) .
- In vivo models (e.g., murine LPS-induced inflammation) to correlate plasma levels with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
